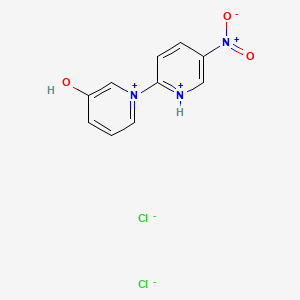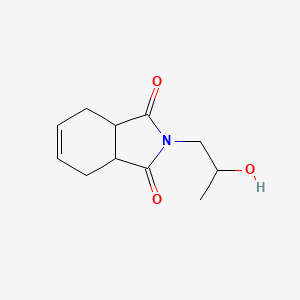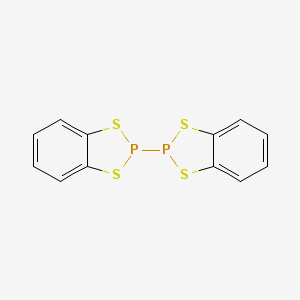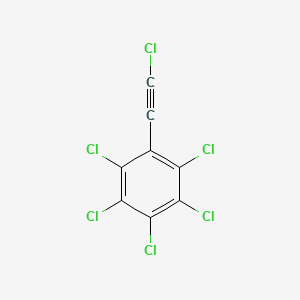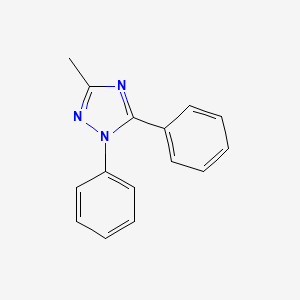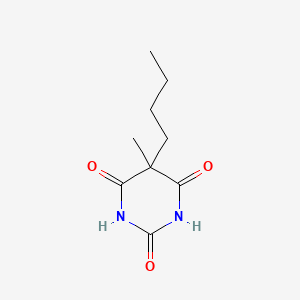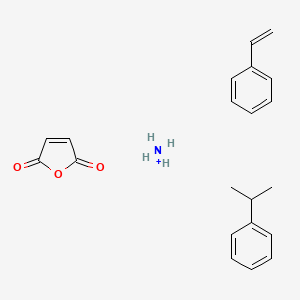![molecular formula C30H29N5O4 B14650931 3'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine CAS No. 51763-58-7](/img/structure/B14650931.png)
3'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxy-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine is a synthetic nucleoside analog. This compound is often used in the field of organic chemistry, particularly in the synthesis of oligonucleotides. It is characterized by the presence of a 4-methoxyphenyl, diphenylmethyl group attached to the 5’-hydroxy group of adenosine, making it a protected nucleoside.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine typically involves the protection of the 5’-hydroxy group of adenosine. This is achieved by reacting adenosine with 4-methoxyphenyl, diphenylmethyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3’-Deoxy-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The protecting group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the removal of the protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3’-Deoxy-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine has several applications in scientific research:
Chemistry: It is used in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: The compound is used in studies involving DNA and RNA synthesis and modification.
Industry: The compound is used in the production of synthetic nucleotides for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3’-Deoxy-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine involves its incorporation into nucleic acids. The compound acts as a chain terminator during DNA or RNA synthesis, preventing the elongation of the nucleic acid chain. This property makes it useful in antiviral and anticancer therapies, where it can inhibit the replication of viral or cancerous cells .
Comparación Con Compuestos Similares
Similar Compounds
3’-Deoxyadenosine: Lacks the protecting group and is less stable.
5’-O-(4,4’-Dimethoxytrityl)adenosine: Similar protecting group but different chemical properties.
2’-Deoxyadenosine: Lacks the 3’-hydroxy group and has different reactivity
Uniqueness
3’-Deoxy-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine is unique due to its specific protecting group, which provides stability and allows for selective reactions. This makes it particularly useful in the synthesis of complex nucleic acid structures .
Propiedades
Número CAS |
51763-58-7 |
|---|---|
Fórmula molecular |
C30H29N5O4 |
Peso molecular |
523.6 g/mol |
Nombre IUPAC |
(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-3-ol |
InChI |
InChI=1S/C30H29N5O4/c1-37-23-14-12-22(13-15-23)30(20-8-4-2-5-9-20,21-10-6-3-7-11-21)38-17-24-16-25(36)29(39-24)35-19-34-26-27(31)32-18-33-28(26)35/h2-15,18-19,24-25,29,36H,16-17H2,1H3,(H2,31,32,33)/t24-,25+,29+/m0/s1 |
Clave InChI |
UZBWMMGRCXDJFT-BOCWGRARSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C[C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4CC(C(O4)N5C=NC6=C(N=CN=C65)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


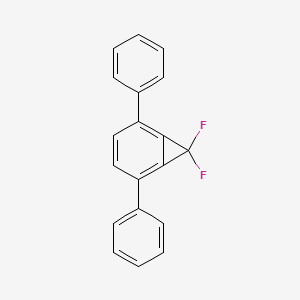

![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
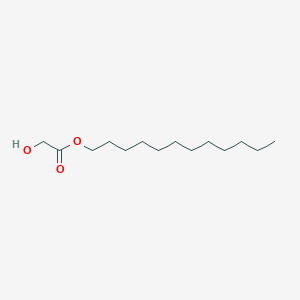
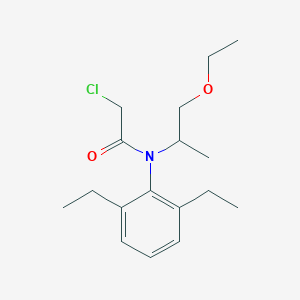
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)
